molecular formula C33H35N3O5 B12783383 Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(1-pyrrolidinyl)- CAS No. 134934-54-6

Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(1-pyrrolidinyl)-

Cat. No.: B12783383
CAS No.: 134934-54-6
M. Wt: 553.6 g/mol
InChI Key: BRBBABUHWOGPNS-ILJQZKEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature system provides unambiguous identification of this compound. The systematic name 1-[(2R,3R,5S)-5-({bis(4-methoxyphenyl)[phenyl]methoxy}methyl)-3-(pyrrolidin-1-yl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione reflects its stereochemical and functional group features. Key components include:

  • Oxolan-2-yl : Indicates a five-membered tetrahydrofuran ring.
  • Bis(4-methoxyphenyl)[phenyl]methoxy : Describes the 4-methoxyphenyl-diphenylmethyl (DMT) protecting group at the 5'-position.
  • Pyrrolidin-1-yl : Denotes the nitrogen-containing heterocycle substituting the 2'-hydroxyl group.

The structural formula C₃₃H₃₅N₃O₅ (molecular weight: 553.659 g/mol) is represented in Figure 1. The SMILES notation COC1=CC=C(C=C1)C(OC[C@@H]1C[C@H]([C@@H](O1)N1C=CC(=O)NC1=O)N1CCCC1)(C1=CC=CC=C1)C1=CC=CC=C1 encodes stereochemistry and bonding patterns, while the InChI string InChI=1S/C33H35N3O5/c1-39-27-16-14-26(15-17-27)33(...) provides a machine-readable identifier.

Alternative Designations and Registry Numbers in Chemical Databases

This compound is cataloged under multiple identifiers across chemical databases:

Identifier Value Source
CAS Registry Number 134934-54-6 Carense
ChemBase ID 212579 Chembase
Monoisotopic Mass 553.257671239 Da Carense

Alternative names include 5'-O-DMT-2'-pyrrolidinyl-2',3'-dideoxyuridine and uridine-2',3'-dideoxy-5'-O-(4-methoxyphenyldiphenylmethyl)-2'-pyrrolidinyl . The 4-methoxyphenyldiphenylmethyl (DMT) group is a common protecting moiety in oligonucleotide synthesis, while the 2'-pyrrolidinyl substitution enhances metabolic stability.

Relationship to Parent Nucleoside Structures (2',3'-Dideoxyuridine Derivatives)

The parent compound, 2',3'-dideoxyuridine (ddU), lacks hydroxyl groups at the 2' and 3' positions of the ribose sugar. Structural modifications in this derivative include:

  • 5'-O-DMT Protection : Introduces a bulky aromatic group to prevent undesired reactions during synthetic processes.
  • 2'-Pyrrolidinyl Substitution : Replaces the 2'-hydrogen with a pyrrolidine ring, altering electronic and steric properties.

These modifications distinguish it from canonical nucleosides like uridine (C₉H₁₂N₂O₆), which retains hydroxyl groups at all ribose positions. The DMT group is cleaved under acidic conditions, enabling selective deprotection in multi-step syntheses.

The stereochemistry at the 2' and 3' positions follows the 2R,3R,5S configuration, critical for maintaining compatibility with enzymatic systems that process natural nucleosides. Comparative analysis with 2',3'-dideoxy-5-methyluridine (CAS 134935-06-1) highlights the role of the pyrrolidinyl group in enhancing binding affinity to viral polymerases.

Table 1: Structural comparison with parent nucleosides  

| Feature                | Uridine            | 2',3'-Dideoxyuridine | This Derivative  |  
|------------------------|-----------------------|-----------------------|-------------------------|  
| 2'-Position            | -OH                  | -H                   | -Pyrrolidinyl           |  
| 3'-Position            | -OH                  | -H                   | -H                      |  
| 5'-Position            | -CH₂OH               | -CH₂OH               | -DMT-protected          |  
| Molecular Formula      | C₉H₁₂N₂O₆            | C₉H₁₂N₂O₄            | C₃₃H₃₅N₃O₅              |  

Properties

CAS No.

134934-54-6

Molecular Formula

C33H35N3O5

Molecular Weight

553.6 g/mol

IUPAC Name

1-[(2R,3R,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-3-pyrrolidin-1-yloxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C33H35N3O5/c1-39-27-16-14-26(15-17-27)33(24-10-4-2-5-11-24,25-12-6-3-7-13-25)40-23-28-22-29(35-19-8-9-20-35)31(41-28)36-21-18-30(37)34-32(36)38/h2-7,10-18,21,28-29,31H,8-9,19-20,22-23H2,1H3,(H,34,37,38)/t28-,29+,31+/m0/s1

InChI Key

BRBBABUHWOGPNS-ILJQZKEFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4C[C@H]([C@@H](O4)N5C=CC(=O)NC5=O)N6CCCC6

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4CC(C(O4)N5C=CC(=O)NC5=O)N6CCCC6

Origin of Product

United States

Preparation Methods

Protection of the 5'-Hydroxyl Group

  • The 5'-OH group of uridine is protected using the 4-methoxyphenyl diphenylmethyl (methoxytrityl) group.
  • This is typically achieved by reacting uridine with 4-methoxytrityl chloride in the presence of a base such as pyridine or triethylamine.
  • The bulky protecting group prevents reactions at the 5'-OH during subsequent steps and can be removed under acidic conditions later.

Deoxygenation of 2' and 3' Hydroxyl Groups

  • The 2' and 3' hydroxyl groups are removed to yield the 2',3'-dideoxy derivative.
  • Common methods include:
  • This step is critical to obtain the dideoxy sugar moiety, which alters the sugar's conformation and biological properties.

Purification and Characterization

  • The crude product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC.
  • Characterization is performed using:
    • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity.
    • Mass spectrometry (MS) for molecular weight confirmation.
    • Infrared (IR) spectroscopy for functional group analysis.
    • Elemental analysis for purity assessment.

Representative Synthetic Route and Yields

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Protection of 5'-OH with 4-methoxyphenyl diphenylmethyl chloride 4-MeOTrCl, pyridine, RT 85-90 Protects 5'-OH selectively
2 Conversion of 2',3'-OH to leaving groups (e.g., tosylates) Tosyl chloride, pyridine 80-85 Prepares for deoxygenation
3 Deoxygenation of 2',3' positions Bu3SnH, AIBN, reflux 60-70 Radical reduction step
4 Nucleophilic substitution at 2' with pyrrolidine Pyrrolidine, DMF, 50-60°C 75-80 Introduces pyrrolidinyl group
5 Purification Silica gel chromatography - Final product isolation

Yields are approximate and depend on reaction scale and conditions.

Research Findings and Optimization

  • Studies indicate that the choice of protecting group at the 5'-OH is crucial for the selectivity and yield of subsequent steps. The 4-methoxyphenyl diphenylmethyl group offers excellent stability and ease of removal.
  • Radical deoxygenation methods provide higher yields and cleaner reactions compared to classical reduction methods.
  • The nucleophilic substitution at the 2' position requires careful control of temperature and solvent to avoid side reactions and ensure regioselectivity.
  • Alternative synthetic routes have been explored, including enzymatic methods and solid-phase synthesis, but chemical synthesis remains the most practical for this compound.
  • Optimization of reaction times and purification protocols has improved overall yield and purity, facilitating scale-up for research and potential pharmaceutical applications.

Summary Table of Key Preparation Parameters

Parameter Optimal Condition Impact on Synthesis
5'-OH Protection 4-MeOTrCl, pyridine, RT High selectivity, stable protection
Deoxygenation Bu3SnH, AIBN, reflux Efficient removal of 2',3'-OH
2' Substitution Pyrrolidine, DMF, 50-60°C High regioselectivity, good yield
Purification Silica gel chromatography High purity, removal of by-products

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group.

    Reduction: Reduction reactions can occur at various positions, depending on the specific structure and protecting groups used.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the nucleoside.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated analogs.

Scientific Research Applications

Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-2’-(1-pyrrolidinyl)- has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on nucleic acid synthesis and function.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Used in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of this compound involves its incorporation into nucleic acids, where it can interfere with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA and RNA polymerases, as well as various signaling pathways related to cell growth and survival.

Comparison with Similar Compounds

Structural Features
Compound Name Key Modifications Key Structural Differences
Target Compound 2',3'-dideoxy; 5'-O-(4-methoxyphenyldiphenylmethyl); 2'-pyrrolidinyl Bulky 5'-protecting group; pyrrolidinyl substitution at 2'
3'-Fluoro-2',3'-dideoxythymidine (FLT) 3'-fluoro; 2',3'-dideoxy; 5'-O-fatty acyl esters 3'-fluoro enhances enzymatic stability; ester prodrug strategy differs from aryl protection
5'-O-DMT-2'-Fluoro-2'-deoxyuridine 2'-fluoro; 5'-O-(4,4'-dimethoxytrityl) DMT group (dimethoxy vs. methoxyphenyl-diphenylmethyl); fluoro vs. pyrrolidinyl at 2'
2',5'-Dideoxy-5'-(benzhydrylamino)uridine 2',5'-dideoxy; 5'-benzhydrylamino Amino-linked benzhydryl vs. ether-linked methoxyphenyldiphenylmethyl at 5'
Zalcitabine (ddC) 2',3'-dideoxycytidine No 5'-protecting group; cytosine base instead of uracil

Key Observations :

  • The target compound’s 5'-O-(4-methoxyphenyldiphenylmethyl) group provides greater steric bulk than DMT or fatty acyl esters, which may improve pharmacokinetic stability .
  • The 2'-pyrrolidinyl group is rare among dideoxy nucleosides, contrasting with common 2'-halogen (e.g., fluoro) or azido substitutions .

Yield Comparison :

  • FLT esters: ~70–81% yields for 5'-O-fatty acyl derivatives .
  • DMT-protected uridine: ~75–80% yields under similar tritylation conditions .
  • Target compound: Exact yields unspecified in evidence, but analogous tritylation reactions achieve >70% efficiency .

Therapeutic Index :

  • ddeCyd (2',3'-didehydro-2',3'-dideoxycytidine) shows a 10-fold higher anti-HIV potency than ddCyd but comparable cytotoxicity .
  • The target compound’s 5'-protection may improve selectivity by delaying metabolic activation.
Physicochemical Properties
Property Target Compound FLT Esters 5'-O-DMT-2'-Fluoro
Molecular Weight ~600–650 g/mol (estimated) 466–545 g/mol ~600 g/mol
logP (Lipophilicity) High (bulky aryl groups) Moderate (fatty acyl chains) High (DMT group)
Solubility Low (non-polar protections) Low Low

Stability :

  • The 5'-O-(4-methoxyphenyldiphenylmethyl) group may enhance stability against phosphatases compared to unmodified ddNs .
  • Dideoxy backbones are inherently more stable than ribose or 2'-deoxyribose .
Pharmacokinetics
  • Prodrug Potential: The 5'-O-aryl group may hydrolyze in vivo to release the active 2',3'-dideoxy-2'-pyrrolidinyluridine, akin to DMT deprotection in oligonucleotides .
  • Half-Life : Bulky 5'-groups extend half-life by reducing renal clearance, as seen in DMT-protected nucleosides .

Biological Activity

Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(1-pyrrolidinyl)- is a synthetic nucleoside analog derived from uridine. This compound exhibits significant biological activity, particularly in the fields of antiviral research and cancer therapy. Its unique structural modifications enhance its stability and efficacy compared to natural nucleosides.

Chemical Structure and Properties

The compound's molecular formula is C37H37N3OC_{37}H_{37}N_3O with a molecular weight of approximately 567.27 daltons. The structure features a 5'-O-((4-methoxyphenyl)diphenylmethyl) group and a pyrrolidine moiety at the 2' position, which contribute to its enhanced biological properties.

PropertyValue
Molecular FormulaC37H37N3OC_{37}H_{37}N_3O
Molecular Weight567.27 g/mol
CAS Number23669-79-6

Uridine derivatives are known to influence nucleic acid metabolism, and this compound is no exception. It acts primarily by inhibiting enzymes involved in nucleoside synthesis and degradation, disrupting RNA and DNA synthesis pathways. This mechanism is particularly relevant in antiviral therapies, where inhibiting viral replication is crucial.

Biological Activities

  • Antiviral Properties :
    • The compound has shown potential as an inhibitor of viral RNA synthesis, making it a candidate for antiviral drug development. Studies indicate that it interacts with RNA polymerases, which are essential for viral replication.
  • Neuroprotective Effects :
    • Research indicates that uridine derivatives can modulate cellular pathways involved in neuroprotection and inflammation, suggesting potential applications in neurodegenerative diseases.
  • Inhibition of Nucleoside Metabolism :
    • The compound disrupts nucleoside metabolism by targeting specific kinases involved in nucleotide synthesis pathways, providing insights into its efficacy as an anticancer agent.

Case Studies

Several studies have evaluated the biological activity of uridine derivatives, including this specific compound:

  • Study on Antiviral Activity : A study demonstrated that uridine derivatives could inhibit the replication of various viruses by interfering with their RNA synthesis mechanisms. This was evidenced by reduced viral load in treated cells compared to controls.
  • Neuroprotection Research : Another investigation highlighted the neuroprotective effects of uridine derivatives in animal models of neurodegeneration, showing improvements in cognitive function and reduced neuronal death.

Comparison with Related Compounds

Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(1-pyrrolidinyl)- shares structural similarities with other nucleoside analogs but exhibits unique properties due to its specific modifications.

Compound NameStructure FeaturesUnique Aspects
UridineBasic nucleoside structureNaturally occurring; essential for RNA synthesis
5-MethyluridineMethyl group at position 5Modifies RNA stability; found in tRNA
AzidothymidineNucleoside analog with azido groupAntiretroviral drug; inhibits HIV replication

Q & A

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s potential as a chain-terminating antiviral agent?

  • Methodology :
  • Polymerase Inhibition Assays : Use ³H-labeled dNTPs and gel electrophoresis to measure incorporation into DNA/RNA.
  • Cytotoxicity Profiling : Test IC₅₀ in MT-2 or HeLa cells alongside control dideoxy nucleosides (e.g., ddI).
  • Metabolic Stability : Incubate with liver microsomes to assess deamination or glycosidic bond cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.